9-(((Benzyloxy)carbonyl)amino)nonanoic acid

Catalog No.
S3336474
CAS No.
154163-39-0
M.F
C17H25NO4
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(((Benzyloxy)carbonyl)amino)nonanoic acid

CAS Number

154163-39-0

Product Name

9-(((Benzyloxy)carbonyl)amino)nonanoic acid

IUPAC Name

9-(phenylmethoxycarbonylamino)nonanoic acid

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C17H25NO4/c19-16(20)12-8-3-1-2-4-9-13-18-17(21)22-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2,(H,18,21)(H,19,20)

InChI Key

XGXLFKLBUANDER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCC(=O)O

9-(((Benzyloxy)carbonyl)amino)nonanoic acid, also known by its IUPAC name, is a compound characterized by its molecular formula C17H25NO4 and a molecular weight of approximately 307.39 g/mol. This compound features a nonanoic acid backbone with a benzyloxycarbonyl (Cbz) group attached to the amino group. The presence of the benzyloxycarbonyl moiety enhances its stability and solubility, making it an important compound in various chemical and biological applications .

The chemical reactivity of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid can be attributed to its functional groups. It can undergo several types of reactions:

  • Hydrolysis: In aqueous conditions, the benzyloxycarbonyl group can be hydrolyzed to release the amino group.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in synthesizing derivatives.
  • Amidation: The amino group can participate in amidation reactions with various acyl chlorides, leading to the formation of amides.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and biochemistry .

The synthesis of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid typically involves multiple steps:

  • Preparation of Nonanoic Acid Derivative: Start with nonanoic acid as the base.
  • Formation of Benzyloxycarbonyl Group: React nonanoic acid with benzyloxycarbonyl chloride in the presence of a base to form the benzyloxycarbonyl derivative.
  • Amidation: Introduce an amine under suitable conditions to yield the final compound.

This synthetic route allows for the efficient production of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid while maintaining high purity levels .

9-(((Benzyloxy)carbonyl)amino)nonanoic acid has several applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its ability to modify biological activity.
  • Biotechnology: Employed in peptide synthesis and as a protecting group in organic synthesis.
  • Research: Utilized in studies related to enzyme activity and receptor interactions.

These applications highlight its versatility as a chemical compound .

Interaction studies involving 9-(((Benzyloxy)carbonyl)amino)nonanoic acid focus on its potential binding affinities with proteins and enzymes. Preliminary investigations suggest that:

  • The benzyloxycarbonyl group may enhance binding interactions due to increased hydrophobicity.
  • Its structural conformation could influence how it interacts with biological targets.

Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 9-(((Benzyloxy)carbonyl)amino)nonanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Benzyloxycarbonylamino-4-oxo-9-phenyl-nonanoic acidC23H27NO5Contains additional phenyl and keto groups; potential for different biological activity.
(S)-2-Benzyloxycarbonylamino-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acidC25H33N3O4Incorporates a naphthyridine moiety; possibly enhanced pharmacological properties.
9-(Boc-amino)nonanoic AcidC17H33NO4Similar backbone but differs in protecting group; used in peptide synthesis.

The unique combination of the benzyloxycarbonyl group and the nonanoic acid structure makes 9-(((Benzyloxy)carbonyl)amino)nonanoic acid distinct among these compounds, particularly in its potential applications in drug development and biochemical research .

XLogP3

3.6

Wikipedia

9-{[(Benzyloxy)carbonyl]amino}nonanoic acid

Dates

Modify: 2023-08-19

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